molecular formula C19H22N4O2 B1679865 Pumaprazole CAS No. 158364-59-1

Pumaprazole

Cat. No.: B1679865
CAS No.: 158364-59-1
M. Wt: 338.4 g/mol
InChI Key: NZQTVUWEPPDOKK-UHFFFAOYSA-N
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Description

Pumaprazole is an imidazopyridine derivative that acts as a reversible proton pump antagonist. It was initially developed by Takeda Pharmaceutical Co., Ltd. for the treatment of gastrointestinal diseases, particularly peptic and stomach ulcers . Unlike traditional proton pump inhibitors, this compound binds reversibly to the gastric H+/K±ATPase enzyme, making it a unique compound in its class .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pumaprazole involves several steps, starting from readily available starting materials. The key steps include the formation of the imidazopyridine core and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pumaprazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted imidazopyridines.

Scientific Research Applications

Mechanism of Action

Pumaprazole exerts its effects by reversibly binding to the gastric H+/K±ATPase enzyme, also known as the proton pump. This binding inhibits the final step of gastric acid production, leading to a reduction in stomach acidity. The reversible nature of its binding allows for a controlled and temporary inhibition of acid secretion, which can be advantageous in certain therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

Comparison

Pumaprazole differs from these compounds primarily in its reversible binding to the proton pump, whereas the others bind irreversibly. This reversible binding can offer advantages in terms of dosing flexibility and reduced risk of long-term side effects. Additionally, this compound’s unique chemical structure may result in different pharmacokinetic and pharmacodynamic profiles compared to other proton pump inhibitors .

Conclusion

This compound is a unique and valuable compound in the field of proton pump inhibitors Its reversible binding mechanism, diverse chemical reactions, and wide range of scientific research applications make it a compound of significant interest

Properties

IUPAC Name

methyl N-[2-[[(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)amino]methyl]-3-methylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-12-7-5-8-16(22-19(24)25-4)15(12)11-20-17-9-6-10-23-14(3)13(2)21-18(17)23/h5-10,20H,11H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQTVUWEPPDOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OC)CNC2=CC=CN3C2=NC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166407
Record name Pumaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158364-59-1
Record name Pumaprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158364591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pumaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PUMAPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK95Z519WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4.5 g of sodium iodide and 6.63 g of dry sodium carbonate are added to a solution of 4.03 g of 8-amino-2,3-dimethylimidazo[1,2-a]pyridine and 6.41 g of 2-methoxycarbonylamino-6-methyl-benzyl chloride in 400 ml of dry acetone, and the mixture is heated under reflux for 6 h. After cooling to RT, 400 ml of water are added and the acetone is distilled off in a water jet vacuum. The aqueous residue is then extracted three times with each time 200 ml of ethyl acetate. The combined organic extracts are washed with 300 ml of water, dried over magnesium sulfate and then concentrated. The residue is purified by chromatography on silica gel (toluene/dioxan=9:1 as eluent). The fractions with Rf =0.2 are concentrated and then recrystallized from diisopropyl ether. 4.71 g (56%) of the title compound of m.p. 136°-138° C. are isolated.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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